molecular formula C8H7N B1602554 2-phenylacetonitrile CAS No. 73368-35-1

2-phenylacetonitrile

Cat. No.: B1602554
CAS No.: 73368-35-1
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-PTQBSOBMSA-N
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Description

2-Phenylacetonitrile, also known as benzyl cyanide, is an organic compound with the chemical formula C8H7N. It is a colorless, oily liquid with a faint almond-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacetonitrile can be synthesized through several methods:

    Condensation of Benzyl Chloride and Sodium Cyanide: This reaction is typically carried out in an alcohol solvent with dimethylamine as a catalyst. The reaction temperature ranges from 80 to 100°C.

    Amination of Styrene Oxide: This method involves the use of a bimetallic catalyst, such as Zn 30.1 Cr 4.3 /γ-Al2O3, to catalyze the reaction.

Industrial Production Methods: Industrially, this compound is primarily produced by the reaction of benzyl chloride with sodium cyanide. This method is favored due to its simplicity and high yield .

Chemical Reactions Analysis

2-Phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Bromine or other halogenating agents.

Major Products:

    Phenylacetic Acid: From hydrolysis.

    β-Phenethylamine: From reduction.

    Bromophenylacetonitrile: From bromination.

Mechanism of Action

The mechanism of action of 2-phenylacetonitrile involves its conversion to various active compounds through chemical reactions. For instance, its hydrolysis to phenylacetic acid involves the cleavage of the nitrile group, facilitated by acidic or basic conditions . The molecular targets and pathways depend on the specific reactions and the resulting products.

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583885
Record name Phenyl(2-~13~C)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73368-35-1
Record name Phenyl(2-~13~C)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73368-35-1
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
Quantity
17 g
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9.1 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
Quantity
0.005 mol
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reactant
Reaction Step One
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0.01 mol
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reactant
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[Compound]
Name
compound I
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0.0005 mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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